molecular formula C13H15BN2O2 B14087502 (2-Cyclopropyl-5-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid

(2-Cyclopropyl-5-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid

Cat. No.: B14087502
M. Wt: 242.08 g/mol
InChI Key: WQGVNGXTBHOPKV-UHFFFAOYSA-N
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Description

(2-Cyclopropyl-5-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclopropyl group and a 3-methyl-1H-pyrazol-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropyl-5-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The process generally includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropyl-5-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce boranes .

Properties

Molecular Formula

C13H15BN2O2

Molecular Weight

242.08 g/mol

IUPAC Name

[2-cyclopropyl-5-(3-methylpyrazol-1-yl)phenyl]boronic acid

InChI

InChI=1S/C13H15BN2O2/c1-9-6-7-16(15-9)11-4-5-12(10-2-3-10)13(8-11)14(17)18/h4-8,10,17-18H,2-3H2,1H3

InChI Key

WQGVNGXTBHOPKV-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)N2C=CC(=N2)C)C3CC3)(O)O

Origin of Product

United States

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